molecular formula C9H23N3 B094046 1,3-Propanediamine, N,N'-dimethyl-N-[3-(methylamino)propyl]- CAS No. 123-70-6

1,3-Propanediamine, N,N'-dimethyl-N-[3-(methylamino)propyl]-

Cat. No. B094046
CAS RN: 123-70-6
M. Wt: 173.3 g/mol
InChI Key: PQYGBJHVVYREGU-UHFFFAOYSA-N
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Description

Synthesis and Characterization

The synthesis of N,N'-bis(2-pyridylmethyl)-1,3-propanediamine complexes has been explored, with a focus on the dimeric chromium(III) complex [(bispictn)Cr(OH)]2(ClO4)4·3H2O. The synthesis process and the spectroscopic properties of two isomers of this complex are described, highlighting the crystal structure determined from X-ray data. The complex exhibits antiferromagnetic coupling between chromium centers, indicating intricate magnetic interactions within the molecular structure .

Molecular Structure Analysis

The molecular structure of the chromium(III) complex reveals a racemic mixture with configurations at the chromium centers being identical within each molecule. The ligands bind in a cis-β form, and the six-membered chelate rings adopt chair and skew-boat conformations. This detailed structural information is crucial for understanding the complex's properties and potential applications .

Chemical Reactions Analysis

Modifications to the 1,3-propanediamine chain, such as introducing methyl substituents, have been shown to affect the structural characteristics of metal complexes. For instance, the synthesis of a hexadentate ligand with two methyl groups led to the formation of a nickel(II) complex with a twist-boat conformation in the six-membered chelate ring. This demonstrates how subtle changes in the ligand structure can significantly influence the overall geometry and properties of the resulting metal complex .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,3-propanediamine derivatives are influenced by their molecular structure. For example, the presence of strong hydrogen bonds and C-H…π interactions in the crystal structure of N,N'-bis(2-hydroxybenzylidene)-2,2-dimethyl-1,3-propanediamine contributes to the stability of the crystal network. These interactions are indicative of the potential reactivity and intermolecular forces present in such compounds .

Synthesis Analysis

The continuous synthesis of N,N-dimethyl-1,3-propanediamine (DMAPA), an important organic intermediate, has been investigated. The two-step batch reaction process, involving the conversion of dimethylamine and acrylonitrile to DMAPN followed by hydrogenation, has been adapted to a continuous process with high conversion and selectivity. This advancement in synthesis methodology could lead to more efficient production of DMAPA for its various applications .

Case Studies and Applications

While the provided data does not include explicit case studies, the synthesis and structural analysis of 1,3-propanediamine derivatives have implications for their use as antibacterials , in coordination chemistry , and in various industrial applications such as surfactants and lubricating oil additives . The detailed study of these compounds' properties is essential for their potential application in these fields.

Scientific Research Applications

Vapor Pressure and Enthalpy of Vaporization

Research on aliphatic propanediamines, including N,N-dimethyl-1,3-propanediamine (DMPDA), focuses on measuring their vapor pressures and deriving the molar enthalpy of vaporization at a reference temperature of 298.15 K. This work aids in understanding the physical characteristics and applications of these compounds in various industrial processes, emphasizing the importance of their thermodynamic properties (Verevkin & Chernyak, 2012).

Synthesis and Applications in Manufacturing

N,N-dimethyl-1,3-propanediamine (DMAPA) is identified as a critical organic intermediate used in producing surfactants, cosmetics, detergents, textiles, and lubricating oil additives. The study highlights the continuous synthesis process of DMAPA, showcasing its growing demand in the market and the development of efficient manufacturing methods (Meng et al., 2013).

Structural Modulation of Metal Complexes

Modifications in the structure of 1,3-propanediamine chains, like introducing methyl substituents, can significantly affect the structural characteristics of metal complexes. This research provides insights into how such modifications influence the formation and properties of octahedral 1,3-pdta-nickel(II) complexes, which could have implications for the development of new materials with specific magnetic, catalytic, or structural properties (Đurić et al., 2020).

Synthesis of Asymmetric Schiff Bases and Cu(II) Complexes

The synthesis of new asymmetric Schiff bases and their copper(II) complexes explores the role of 1,3-propanediamine derivatives in forming compounds with potential applications in catalysis, material science, and possibly as antifungal or antibacterial agents. This work contributes to the field of coordination chemistry by providing a deeper understanding of the molecular interactions and properties of these complexes (Mahapatra et al., 2018).

Heterodinuclear Compounds and Thermal Decomposition Studies

Investigations into the thermal decomposition of heterodinuclear NiII-MII complexes prepared from ONNO type reduced Schiff base compounds reveal how structural elements like 1,3-propanediamine derivatives influence the stability and decomposition pathways of these complexes. Such studies are crucial for understanding the thermal behavior of coordination compounds, which can impact their storage, handling, and application in various technological fields (Aksu et al., 2007).

Safety And Hazards

“1,3-Propanediamine, N,N’-dimethyl-N-[3-(methylamino)propyl]-” is a highly flammable liquid and vapor that causes severe skin burns and eye damage . It is classified as a dangerous good with hazard codes F, C, Xi, and a danger class of 3 . Safety precautions include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .

Future Directions

While specific future directions for “1,3-Propanediamine, N,N’-dimethyl-N-[3-(methylamino)propyl]-” were not found in the search results, its use as a pharmaceutical intermediate and in the synthesis of agrochemicals and dye stuffs suggests potential for continued research and development in these areas .

properties

IUPAC Name

N,N'-dimethyl-N'-[3-(methylamino)propyl]propane-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H23N3/c1-10-6-4-8-12(3)9-5-7-11-2/h10-11H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQYGBJHVVYREGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCCN(C)CCCNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H23N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8059558
Record name 3,3'-Methyliminobis(N-methylpropylamine)
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Molecular Weight

173.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Propanediamine, N,N'-dimethyl-N-[3-(methylamino)propyl]-

CAS RN

123-70-6
Record name Bis(3-(methylamino)propyl)methylamine
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Record name 3,3'-Methyliminobis(N-methylpropylamine)
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Record name 123-70-6
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Record name 1,3-Propanediamine, N1,N3-dimethyl-N1-[3-(methylamino)propyl]-
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Record name 3,3'-Methyliminobis(N-methylpropylamine)
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Record name Methylbis(3-methylaminopropyl)amine
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Record name N,N-Bis[3-(methylamino)-propyl]methylamine
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